molecular formula C13H22N4O4 B430815 5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Katalognummer: B430815
Molekulargewicht: 298.34g/mol
InChI-Schlüssel: QQRNHYFYVGVGSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes nitration reactions, where nitro groups are introduced into the molecule. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitrate derivatives, while reduction typically produces amines.

Wissenschaftliche Forschungsanwendungen

5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3311~3,7~]decane exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
  • 1,3-Diazatricyclo[3.3.1.1(3,7)]decane

Uniqueness

Compared to similar compounds, 5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3311~3,7~]decane stands out due to its specific nitro group positioning and the presence of isopropyl and dimethyl groups

Eigenschaften

Molekularformel

C13H22N4O4

Molekulargewicht

298.34g/mol

IUPAC-Name

6,6-dimethyl-5,7-dinitro-2-propan-2-yl-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C13H22N4O4/c1-9(2)10-14-5-12(16(18)19)6-15(10)8-13(7-14,17(20)21)11(12,3)4/h9-10H,5-8H2,1-4H3

InChI-Schlüssel

QQRNHYFYVGVGSM-UHFFFAOYSA-N

SMILES

CC(C)C1N2CC3(CN1CC(C2)(C3(C)C)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

CC(C)C1N2CC3(CN1CC(C2)(C3(C)C)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.